molecular formula C5H8O4 B130434 Dimethyl malonate CAS No. 108-59-8

Dimethyl malonate

Cat. No.: B130434
CAS No.: 108-59-8
M. Wt: 132.11 g/mol
InChI Key: BEPAFCGSDWSTEL-UHFFFAOYSA-N
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Description

Dimethyl malonate, also known as dimethyl propanedioate, is a diester derivative of malonic acid. It is a colorless liquid with a slight aromatic odor and is slightly soluble in water. This compound is widely used in organic synthesis, particularly as a precursor for barbituric acid and in the malonic ester synthesis .

Chemical Reactions Analysis

Claisen Condensation Reactions

DMM participates in base-catalyzed condensations to form β-keto esters:

Mechanism with Methyl Acetate (MA) and Dimethyl Carbonate (DMC)

  • Deprotonation :
    DMM+CH3O(CH3OCO)2CH+CH3OH\text{DMM}+\text{CH}_3\text{O}^-\rightarrow (\text{CH}_3\text{OCO})_2\text{CH}^-+\text{CH}_3\text{OH}
    Methoxide abstracts the α-hydrogen, forming a stabilized enolate .

  • Nucleophilic Attack :
    (CH3OCO)2CH+MA DMCDMNa(\text{CH}_3\text{OCO})_2\text{CH}^-+\text{MA DMC}\rightarrow \text{DMNa}
    Intermediate DMNa ((CH₃OCO)₂CHNa) forms, requiring protonation for DMM recovery .

Catalyst Efficiency Comparison

Base CatalystYield (%)Side Products
Sodium Methoxide78<5%
Potassium tert-Butoxide6512%
DBU4222%

Data from RSC study (2018)

Alkylation and Michael Additions

DMM’s active methylene group enables nucleophilic alkylation:

General Reaction
CH2(COOCH3)2+R XBaseR CH(COOCH3)2+HX\text{CH}_2(\text{COOCH}_3)_2+\text{R X}\xrightarrow{\text{Base}}\text{R CH}(\text{COOCH}_3)_2+\text{HX}

Key Applications

  • Pharmaceutical intermediates : Alkylation with benzyl halides yields precursors for NSAIDs .

  • Asymmetric synthesis : Chiral catalysts induce enantioselective additions (e.g., up to 92% ee with cinchona alkaloids) .

Hydrolysis and Decarboxylation

Controlled hydrolysis produces malonic acid, a key diacid:

CH2(COOCH3)2+2H2OCH2(COOH)2+2CH3OH\text{CH}_2(\text{COOCH}_3)_2+2\text{H}_2\text{O}\rightarrow \text{CH}_2(\text{COOH})_2+2\text{CH}_3\text{OH}

  • Conditions : 80–100°C with HCl or H₂SO₄

  • Decarboxylation : Heating above 140°C releases CO₂, forming acetic acid derivatives .

Industrial Process Considerations

Waste Mitigation Strategies

  • HCl Recycling : Distillation recovers 85–90% HCl from acidification steps .

  • Solvent Recovery : Toluene extraction achieves >98% DMM purity post-esterification .

Energy Metrics

StepEnergy Consumption (kWh/kg)
Cyanogenation0.8
Esterification1.2
Solvent Recovery0.5

Scientific Research Applications

Chemical Synthesis

Dimethyl malonate as a Building Block:
DMM serves as an important intermediate in the synthesis of various organic compounds. It is commonly used in the production of:

  • Pharmaceuticals: DMM is involved in synthesizing active pharmaceutical ingredients (APIs) due to its ability to introduce acetic moieties and hydroxyester groups into molecules. Approximately one-third of DMM's production is utilized for pharmaceutical applications .
  • Agrochemicals: It is used in the formulation of pesticides and herbicides, contributing significantly to the agrochemical sector .
  • Fragrances and Dyes: DMM is also employed in creating fragrances and colorants, highlighting its versatility in synthetic chemistry .

Table 1: Applications of this compound in Chemical Synthesis

Application TypePercentage UsageExamples
Pharmaceuticals~33%APIs for various diseases
Agrochemicals~33%Pesticides, herbicides
Industrial Chemicals~33%Fragrances, dyes

Medicinal Chemistry

Neuroprotective Effects:
Recent studies have demonstrated that DMM acts as a succinate dehydrogenase inhibitor, which can provide neuroprotective benefits. For instance, in a rat model of cardiac arrest, DMM administration improved neurological outcomes and reduced neuronal apoptosis by inhibiting succinate accumulation during ischemia-reperfusion injury .

Anti-inflammatory Properties:
DMM has been shown to alleviate inflammatory responses by suppressing pro-inflammatory cytokines in various models, indicating its potential therapeutic role in conditions characterized by inflammation .

Case Study: Neuroprotection in Cardiac Arrest
In a controlled study, rats subjected to cardiac arrest were treated with DMM. The results indicated significant improvements in neurological performance and reductions in brain damage markers compared to control groups .

Material Science

Use as an Anti-Shrinkage Agent:
DMM has been explored as a novel anti-shrinkage agent in unsaturated polyester resin composites. Research indicates that incorporating 2,2-dimethyl malonate can effectively control volume shrinkage during polymerization processes, enhancing the mechanical properties of the final products .

Table 2: Properties of Composites with this compound

PropertyControl GroupWith 2,2-Dimethyl Malonate
Volume Shrinkage (%)12%0%
Bending Strength (MPa)LowerHigher

Mechanism of Action

Dimethyl malonate acts as a competitive inhibitor of succinate dehydrogenase (SDH), an enzyme involved in the citric acid cycle. It is able to cross the blood-brain barrier and hydrolyze to malonate, which reduces neuronal apoptosis . The inhibition of SDH disrupts the electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species, which can induce cell death.

Comparison with Similar Compounds

Dimethyl malonate is similar to other malonic acid derivatives, such as diethyl malonate and malonic acid itself. it has unique properties that make it particularly useful in organic synthesis:

    Diethyl Malonate: Like this compound, diethyl malonate is used in the malonic ester synthesis.

    Malonic Acid: Malonic acid is the parent compound of this compound.

Biological Activity

Dimethyl malonate (DMM) is a competitive inhibitor of succinate dehydrogenase (SDH), an enzyme crucial in the citric acid cycle. Its biological activity has garnered significant attention due to its potential therapeutic applications, particularly in cardiac and renal protection, as well as its roles in metabolic reprogramming and cell proliferation.

DMM inhibits SDH, leading to decreased succinate accumulation, which is known to contribute to oxidative stress and cellular damage during ischemic conditions. By inhibiting this enzyme, DMM helps mitigate the adverse effects associated with succinate buildup, such as reactive oxygen species (ROS) generation and subsequent tissue injury.

Key Findings from Research Studies

  • Cardiomyocyte Proliferation and Heart Regeneration
    • A study demonstrated that DMM promotes cardiomyocyte proliferation in neonatal mice following myocardial infarction (MI). Mice treated with DMM showed a significant increase in mitotic cardiomyocytes compared to controls, indicating enhanced regenerative capacity .
    • The administration of DMM (100 mg/kg daily) resulted in complete heart regeneration and restoration of cardiac function in juvenile mice, highlighting its potential as a therapeutic agent for heart failure .
  • Protection Against Hemorrhagic Shock
    • In a swine model of hemorrhagic shock, DMM was shown to prevent succinate accumulation during resuscitation, leading to improved cardiac output and reduced fluid requirements. The DMM-treated group exhibited better physiological recovery compared to controls .
    • Notably, DMM treatment resulted in increased plasma calcium levels, which may contribute to improved cardiac function during resuscitation efforts .
  • Renal Protection Following Ischemia-Reperfusion Injury
    • Research indicated that DMM preserves renal and mitochondrial functions after ischemia-reperfusion injury by inhibiting SDH. This protective effect is attributed to the reduction of ROS generation during reperfusion, suggesting a broader application for DMM beyond cardiac contexts .

Data Tables

Study Model Dosage Key Findings
Neonatal mice with MI100 mg/kg/dayIncreased cardiomyocyte proliferation; complete heart regeneration
Swine model of hemorrhagic shock10 mg/kg IVReduced succinate accumulation; improved cardiac output
Mouse model of AKINot specifiedPreservation of renal function; reduced ROS generation

Case Studies

  • Case Study 1 : In a controlled experiment involving neonatal mice subjected to MI, those treated with DMM showed a marked increase in cardiomyocyte mitosis as evidenced by pH3 staining. This was accompanied by a significant reduction in cardiomyocyte hypertrophy, indicating that DMM not only promotes proliferation but also helps maintain normal cell size and function post-injury .
  • Case Study 2 : During a study on hemorrhagic shock, swine treated with DMM required significantly less intravenous fluid to maintain mean arterial pressure above 60 mmHg compared to controls. This suggests that DMM enhances hemodynamic stability during critical conditions .

Q & A

Basic Research Questions

Q. What standard analytical techniques are recommended for characterizing dimethyl malonate in organic synthesis?

Utilize nuclear magnetic resonance (NMR) spectroscopy for structural confirmation (e.g., ester carbonyl peaks at ~170 ppm in 13C^{13}\text{C} NMR). Gas chromatography (GC) with flame ionization detection is optimal for purity assessment, while infrared (IR) spectroscopy identifies ester C=O stretches (~1740 cm1^{-1}). For stability, monitor degradation via accelerated thermal aging studies (40–60°C) paired with HPLC-UV analysis .

Q. How can researchers mitigate hydrolysis of this compound in aqueous reaction conditions?

Maintain anhydrous conditions using molecular sieves (3Å) or inert atmospheres (N2_2/Ar). Buffering at pH <7 reduces ester hydrolysis rates. For biphasic systems, employ phase-transfer catalysts like tetrabutylammonium bromide to enhance reactivity without water-mediated degradation .

Q. What are the best practices for quantifying this compound in biological matrices (e.g., serum, tissue)?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., d4_4-dimethyl malonate) ensures precision. Sample preparation should include protein precipitation (acetonitrile) and solid-phase extraction to isolate the analyte from interfering metabolites .

Advanced Research Questions

Q. How does this compound modulate mitochondrial ROS in ischemia-reperfusion injury models?

this compound acts as a competitive inhibitor of succinate dehydrogenase, blocking succinate oxidation and subsequent ROS generation during reperfusion. In rodent tMCAO models, intraperitoneal administration (20 mg/kg) reduced infarct volume by 38% and improved neurological scores (p<0.01 vs. control). Critical parameters include dosing timing (pre-ischemia) and monitoring plasma malonate levels via LC-MS to avoid off-target effects .

Q. What molecular interactions drive excess thermodynamic parameters in this compound/xylene mixtures?

Excess molar volume (VEV^E) and adiabatic compressibility deviations (Δβad\Delta \beta_{ad}) reveal inductive effects between this compound’s ester groups and xylenes’ methyl substituents. For example, VEV^E values are negative in o-xylene mixtures (-0.12 cm3^3/mol at 298 K) due to dipole-induced dipole interactions, whereas p-xylene shows weaker interactions. These findings inform solvent selection for reactions requiring low polarity .

Q. How to resolve contradictions between in vitro neurotoxicity and in vivo functional data for this compound?

While in vitro studies report selective motor neuron death (EC50_{50} = 2 mM in rat spinal cord cultures), in vivo models show no adverse neurological outcomes at equivalent doses. This discrepancy arises from differential blood-brain barrier penetration and rapid renal excretion (t1/2_{1/2} = 1.2 hr in rats). Validate toxicity using species-specific pharmacokinetic models and adjust dosing regimens to account for metabolic clearance .

Q. What solvent systems optimize enantioselectivity in Mo-catalyzed asymmetric allylic alkylation with this compound?

In toluene or 1,2-dichloroethane, the reaction proceeds via a retention-retention pathway with >95% ee due to slow oxidative addition complex equilibration. Avoid polar solvents (e.g., THF), which accelerate equilibration and erode enantioselectivity. Key parameters: 2.5 mol% Pd(0), 10 mol% PPh3_3, and NaH as base (yield: 82–89%) .

Q. How does this compound’s biodegradability influence its environmental fate in aquatic systems?

Aerobic biodegradation (OECD 301F) shows 90% mineralization in 28 days, forming CO2_2 and H2_2O. Anaerobic models predict similar degradation via esterase-mediated hydrolysis. However, high water solubility (50 g/L) increases leaching potential; monitor groundwater contamination using EPA EPI Suite models (log Koc_{oc} = 1.2) .

Properties

IUPAC Name

dimethyl propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H8O4/c1-8-4(6)3-5(7)9-2/h3H2,1-2H3
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

BEPAFCGSDWSTEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)OC
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H8O4
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DSSTOX Substance ID

DTXSID4029145
Record name Dimethyl malonate
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Molecular Weight

132.11 g/mol
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Physical Description

Liquid, Liquid; [Merck Index] Colorless liquid with an ester-like odor; [Reference #1]
Record name Propanedioic acid, 1,3-dimethyl ester
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Record name Dimethyl malonate
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Vapor Pressure

14.7 [mmHg]
Record name Dimethyl malonate
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CAS No.

108-59-8
Record name Dimethyl malonate
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Record name Methyl malonate
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Record name Propanedioic acid, 1,3-dimethyl ester
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Record name Dimethyl malonate
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Record name Dimethyl malonate
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Record name DIMETHYL MALONATE
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Synthesis routes and methods I

Procedure details

As in Example 1, but with 25 g of Co2 (CO)8 and 2.5 l of methanol, at 5.2 at. CO and 60° C., 868 g (8 moles) of chloroacetic acid methyl ester is reacted for 51/2 hours at a pH of approximately 8.0 with 1.67 kilograms of 17.8% sodium methylate (5.5 moles) in methanol. After processing, 660 g of malonic acid dimethyl ester is obtained (yield 91%) plus 22 g of acetic acid methyl ester (yield 5.5%) and about 20 g of high-boiling compounds, and 271 g of chloroacetic acid methyl ester.
Quantity
868 g
Type
reactant
Reaction Step One
Name
sodium methylate
Quantity
1.67 kg
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reactant
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0 (± 1) mol
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2.5 L
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Synthesis routes and methods II

Procedure details

In a one-liter glass flask equipped with stirrer, 2 dropping funnels, a reflux condenser, a glass electrode and a glass inlet tube for carbon monoxide, 108.5 g (1 mole) of chloroacetic acid methyl ester is reacted for 61/2 hours with 1 mole of potassium methylate (28.75% solution in methanol) in the presence of 10 g of Co2 (CO)8, at 70° C., 0.8 at. CO, and a pH of approximately 8.5. The processing yields 119 g of malonic acid dimethyl ester (90% yield), and small amounts of acetic acid methyl ester and methoxyacetic acid methyl ester, plus 5 g of higher-boiling substances.
Quantity
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0 (± 1) mol
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108.5 g
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potassium methylate
Quantity
1 mol
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Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
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Retrosynthesis Analysis

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Min. plausibility 0.01
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